molecular formula C19H28N2O4 B6716222 1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one

1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one

Cat. No.: B6716222
M. Wt: 348.4 g/mol
InChI Key: KQCCKNHQIULNDG-UHFFFAOYSA-N
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Description

1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one is a complex organic compound that features a piperazine ring, a dioxolane ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the dioxolane ring and the phenoxy group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as eco-friendly solvents and catalysts, is also becoming more prevalent to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-phenoxy)propan-1-one
  • 1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-chlorophenoxy)propan-1-one

Uniqueness

1-[4-[2-(1,3-Dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

1-[4-[2-(1,3-dioxolan-2-yl)ethyl]piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-15-5-3-4-6-17(15)25-16(2)19(22)21-11-9-20(10-12-21)8-7-18-23-13-14-24-18/h3-6,16,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCCKNHQIULNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CCC3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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